2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
Description
Introduction to 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
Historical Context of Piperidine-Based Acetamide Derivatives in Medicinal Chemistry
Piperidine derivatives have long been integral to drug discovery due to their versatility in interacting with biological targets. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in pharmaceuticals, contributing to the activity of analgesics, antipsychotics, and antivirals. Acetamide-functionalized piperidines, such as This compound , extend this legacy by combining the conformational flexibility of piperidine with the hydrogen-bonding capacity of the acetamide group.
Early work on piperidine acetamides focused on their muscarinic receptor modulation, as seen in resolved pyrrolidine and piperidine analogs of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. These studies highlighted the importance of stereochemistry in receptor binding, paving the way for chiral derivatives like the (R)-configured compound discussed here. More recently, synthetic efforts have prioritized greener methodologies, such as microwave-assisted reactions, to optimize yields and reduce environmental impact.
Structural Uniqueness and Stereochemical Significance of the (R)-1-Methyl-Piperidin-3-yl Moiety
The (R)-1-methyl-piperidin-3-yl group introduces critical stereochemical complexity to the molecule. Chirality in drug design is paramount, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles. For example, the S-enantiomer of ibuprofen is therapeutically active, while its R-counterpart is inactive. Similarly, the (R)-configuration in This compound likely enhances its affinity for asymmetric binding pockets in biological targets.
Structurally, the compound features:
- A piperidine ring with a methyl group at the 1-position and an acetamide substituent at the 3-position.
- A secondary amine in the acetamide side chain, enabling hydrogen bonding with receptors.
- Stereochemical rigidity due to the (R)-configuration, which restricts conformational flexibility and improves target specificity.
Comparative analysis with analogs like N-(Piperidin-1-yl)benzenesulfonamide (CAS: 21404-86-4) reveals that substitutions on the piperidine ring significantly alter bioactivity. For instance, sulfonamide derivatives exhibit enhanced antibacterial properties, whereas acetamide derivatives show promise in neurological applications.
Table 1: Structural and Physicochemical Properties of Selected Piperidine Acetamides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1354018-91-9 | C₈H₁₇N₃O | 185.27 g/mol | Acetamide, (R)-piperidine |
| N-(Piperidin-1-yl)benzenesulfonamide | 21404-86-4 | C₁₁H₁₆N₂O₂S | 264.33 g/mol | Sulfonamide, piperidine |
| 2-Amino-N-((1-methylpiperidin-3-yl)methyl)acetamide | 1250839-24-7 | C₉H₁₉N₃O | 185.27 g/mol | Acetamide, methyl-piperidine |
Rationale for Investigating Chiral Acetamide Derivatives in Receptor-Targeted Research
Chiral acetamide derivatives are increasingly explored for their ability to selectively modulate receptors implicated in cancer, inflammation, and neurodegenerative diseases. The This compound exemplifies this trend, with its design informed by three key considerations:
- Receptor Specificity : The (R)-configuration may enhance binding to G-protein-coupled receptors (GPCRs) or kinase domains, as seen in tylophorine’s interaction with VEGFR2.
- Metabolic Stability : Methyl groups on the piperidine ring reduce susceptibility to cytochrome P450 oxidation, prolonging half-life.
- Synthetic Feasibility : Advances in asymmetric synthesis enable cost-effective production of enantiopure compounds.
Recent studies on phenanthroindolizidine alkaloids like tylophorine demonstrate that chiral piperidine derivatives can inhibit angiogenesis and tumor growth by targeting VEGFR2. By analogy, This compound could exploit similar mechanisms, leveraging its acetamide group for additional hydrogen-bond interactions.
Properties
IUPAC Name |
2-amino-N-methyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRANTOJYDJPSE-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
N-Methylation:
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary amines.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of this compound exhibit significant antidepressant properties. The compound's ability to modulate neurotransmitter systems makes it a candidate for the development of new antidepressants. For instance, metal-catalyzed reactions have been employed to synthesize related molecules with enhanced efficacy and selectivity towards serotonin reuptake inhibition, which is crucial for treating depression .
Antihypertensive Agents
Research has shown that certain derivatives of 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide can act as antihypertensive agents by targeting T-type calcium channels. A study synthesized a series of analogs and evaluated their inhibitory activity, demonstrating that structural modifications significantly affect their pharmacological profiles .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain derivatives have shown promise as inhibitors of specific kinases involved in cancer progression. For example, compounds derived from this structure have been identified as effective inhibitors of Aurora kinases, which play a critical role in cell division and proliferation in cancer cells .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is essential for optimizing its applications:
- G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its interaction with GPCRs, which are pivotal in numerous physiological processes and are common drug targets. Allosteric modulators derived from this compound class may provide new therapeutic avenues for treating central nervous system disorders .
- Calcium Channel Modulation : Its derivatives have been shown to selectively inhibit T-type calcium channels, which are implicated in various cardiovascular diseases. This modulation suggests potential applications in managing hypertension and related conditions .
Synthesis and Evaluation of Derivatives
A comprehensive study synthesized a series of this compound derivatives to evaluate their pharmacological activities. The findings indicated that specific substitutions on the piperidine ring significantly enhanced the compounds' potency against targeted receptors such as serotonin and dopamine receptors .
Clinical Implications
In clinical settings, compounds based on this compound have been evaluated for their safety and efficacy in treating mood disorders and hypertension. Early-phase clinical trials have demonstrated favorable outcomes, with ongoing research aimed at refining these compounds for better therapeutic profiles.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(®-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Several structurally related compounds have been reported, differing primarily in substituents and stereochemistry:
| Compound Name | Substituents (R1, R2) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide | R1 = CH3, R2 = NH2 | 185.27 | Chiral (R)-configuration |
| 2-Chloro-N-ethyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide | R1 = CH2CH3, R2 = Cl | 218.73 | Chloro substituent enhances lipophilicity |
| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide | R1 = cyclopropyl, R2 = NH2 | ~199.3 (estimated) | Cyclopropyl group may improve metabolic stability |
| (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide | R1 = indole, R2 = nitrothio group | ~408.4 (estimated) | Indole and nitro groups enhance π-π stacking |
Key Observations :
- Cyclopropyl Derivatives : Substituting methyl with cyclopropyl may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
- Indole-Containing Analogues : Compounds with aromatic indole moieties (e.g., ) display higher melting points (159–187°C) compared to simpler acetamides, likely due to enhanced intermolecular π-π interactions .
Physicochemical Properties
Melting Points and Stability
- Target Compound: No direct melting point data is available, but structurally similar piperidine acetamides typically melt between 150–200°C .
- Dichlorophenyl Acetamide () : Melts at 473–475 K (~200–202°C), attributed to hydrogen-bonded dimer formation via N–H⋯O interactions .
- Indole Derivatives () : Melting points range from 159–187°C, influenced by nitro and thio groups that stabilize crystal lattices .
Solubility and Hydrogen Bonding
The amino group in the target compound facilitates hydrogen bonding, improving aqueous solubility compared to chloro- or nitro-substituted analogues. For example, the indole-containing acetamide in showed moderate solubility in polar aprotic solvents (e.g., DMSO) due to its planar aromatic system .
Biological Activity
2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the amino and acetamide groups contributes to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as an inhibitor or modulator, influencing various signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Neuropharmacological effects : Potential modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
- Anticancer properties : Preliminary studies have shown that it may selectively target cancer cells with specific genetic aberrations, such as MTAP deletions, leading to synthetic lethality in certain cancer types .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that derivatives of this compound showed varying degrees of potency against cancer cell lines, with IC50 values ranging from 12 μM to lower concentrations depending on structural modifications .
- Modifications to the acetamide group improved metabolic stability and potency, highlighting the importance of chemical structure in biological activity .
-
In Vivo Studies :
- Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicate promising bioavailability and a favorable safety profile, although further studies are needed to confirm these findings across different models.
Data Tables
| Modification | IC50 Value (μM) | Solubility (μM) | Remarks |
|---|---|---|---|
| Unmodified Compound | 12 | 1.2 | Baseline potency |
| N-Methylated Derivative | 0.064 | Improved | Significant increase in potency |
| Acetamide Modification | 0.037 | Reduced | Enhanced stability |
Q & A
Q. What are the recommended safety protocols for handling and storing 2-Amino-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide in laboratory settings?
- Methodological Answer : Strict safety measures include:
Q. What are the foundational steps for synthesizing this compound?
- Methodological Answer : A general synthesis route involves:
- Acylation : Reacting a piperidine precursor with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetamide group .
- Chiral resolution : Using (S)-(-)-1-phenylethylamine or similar chiral auxiliaries to isolate the (R)-enantiomer .
- Purification via column chromatography or recrystallization .
Q. How can researchers confirm the compound’s structural identity post-synthesis?
- Methodological Answer : Use:
- NMR spectroscopy to verify stereochemistry and methyl/piperidinyl group positions .
- Mass spectrometry (e.g., ESI-MS) to confirm molecular weight (e.g., m/z 229.28 for C₁₀H₂₁N₃O) .
- HPLC with chiral columns to assess enantiomeric purity .
Q. What analytical techniques are critical for assessing purity?
- Methodological Answer :
- HPLC-DAD/UV : Detect impurities at 254 nm using C18 columns and acetonitrile/water gradients .
- TGA/DSC : Evaluate thermal stability and decomposition profiles .
Advanced Research Questions
Q. How can enantiomeric purity issues be resolved during synthesis?
- Methodological Answer :
- Derivatization : Convert the compound to a diastereomeric mixture using a chiral reagent (e.g., (S)-(-)-1-phenylethylamine) and separate via fractional crystallization .
- Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor the (R)-enantiomer .
Q. What strategies optimize low-yield steps in multi-stage syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading) .
- Continuous flow chemistry : Improve reproducibility and reduce side reactions (e.g., using microreactors for exothermic steps) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Q. How to address contradictions in reported biological activity data?
- Methodological Answer :
- Comparative bioassays : Re-test the compound under standardized conditions (e.g., IC₅₀ assays against kinase targets) .
- Structural analogs : Synthesize derivatives to isolate pharmacophore contributions (e.g., modifying the piperidinyl group’s methyl position) .
- Molecular docking : Validate binding modes using X-ray crystallography or Cryo-EM of target proteins .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or piperidine ring oxidation) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor potency loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
